molecular formula C14H12N2O4 B12107876 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid CAS No. 144342-49-4

6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid

Cat. No.: B12107876
CAS No.: 144342-49-4
M. Wt: 272.26 g/mol
InChI Key: WJCRTKFPYANZPN-UHFFFAOYSA-N
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Description

6,6’-Dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid is a chemical compound known for its unique structure and properties. It is commonly used as a ligand to form complexes with various metal ions such as palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II) . This compound has been extensively studied for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid typically involves the use of 6-bromopicoline as a starting material . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained. For instance, the synthesis from 6-bromopicoline has been reported to involve a series of steps, including bromination and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6,6’-Dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6’-Dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with molecular targets and pathways, influencing various chemical and biological processes. The specific interactions depend on the metal ion and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 6,6’-Dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid apart is its unique structure, which allows it to form highly stable complexes with a wide range of metal ions. This versatility makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-(4-carboxy-6-methylpyridin-2-yl)-6-methylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-7-3-9(13(17)18)5-11(15-7)12-6-10(14(19)20)4-8(2)16-12/h3-6H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCRTKFPYANZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C(=O)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215279
Record name 6,6′-Dimethyl[2,2′-bipyridine]-4,4′-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144342-49-4
Record name 6,6′-Dimethyl[2,2′-bipyridine]-4,4′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144342-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6′-Dimethyl[2,2′-bipyridine]-4,4′-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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